

Methyl 2-Cyclohexylacetate: A Technical Guide

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Compound of Interest

Compound Name: *methyl 2-cyclohexylacetate*

Cat. No.: *B083980*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl 2-cyclohexylacetate**, a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key chemical and physical properties, detailed spectral data, and established synthesis protocols. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental workflows for its synthesis and analysis are visualized using the DOT language.

Chemical and Physical Properties

Methyl 2-cyclohexylacetate, also known as acetic acid 2-methylcyclohexyl ester, is a clear to light-yellow liquid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₂	[2]
Molecular Weight	156.22 g/mol	[2]
CAS Number	5726-19-2	[2]
Boiling Point	182 °C (lit.)	[3]
Density	0.9370 g/cm ³	[3]
Vapor Pressure	1.34 hPa at 20 °C	[3]
Refractive Index	1.4370-1.4400	[3]
Appearance	Clear liquid	[3]
Enthalpy of Vaporization	49.0 kJ/mol at 353 K	

Spectral Data

The following tables summarize the key spectral data for **methyl 2-cyclohexylacetate**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Instrument	Solvent	Chemical Shift (ppm) & Multiplicity	Reference
¹ H NMR	Varian CFT-20	CDCl ₃	(No specific shift data available)	[2]
¹³ C NMR	Bruker HX-90	CDCl ₃	(No specific shift data available)	[2]

Note: While the sources indicate the availability of NMR spectra, specific peak assignments were not detailed in the provided search results. Researchers should refer to spectral databases for detailed assignments.

Infrared (IR) Spectroscopy

Technique	Sample Form	Key Absorptions (cm ⁻¹)	Reference
FTIR	Capillary Cell: Neat	(No specific peak data available)	[2]

Note: A representative IR spectrum is available in spectral databases. The spectrum would be expected to show a strong C=O stretch characteristic of an ester, and C-O stretching frequencies.

Mass Spectrometry (MS)

Technique	Instrument	Ionization	Key m/z values (relative intensity)	Reference
GC-MS	HITACHI RMU-6M	EI-B	96 (99.99), 81 (49.10), 43 (30.40), 68 (21.50), 67 (16.00)	[2]
GC-MS	HITACHI RMU-6M	EI-B	43 (99.99), 81 (45.00), 68 (25.70), 55 (25.40), 41 (23.00)	[2]

Experimental Protocols

Two primary methods for the synthesis of **methyl 2-cyclohexylacetate** are detailed below: the hydrogenation of o-cresol followed by esterification, and the direct Fischer esterification of 2-methylcyclohexanol.

Synthesis via Hydrogenation of o-Cresol and Subsequent Esterification

This two-step process is a common industrial method for producing **methyl 2-cyclohexylacetate**.

Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

- Materials: o-cresol, methylcyclohexane (solvent), hydrogenation catalyst (e.g., Raney Ni), high-purity hydrogen gas.
- Procedure:
 - Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor equipped with a stirrer.
 - Add the hydrogenation catalyst to the solution.
 - Purge the reactor with an inert gas and then fill with high-purity hydrogen.
 - Carry out the hydrogenation reaction under controlled temperature and pressure.
 - After the reaction is complete, filter the reaction mixture to recover the catalyst and obtain a solution of 2-methylcyclohexanol in methylcyclohexane.

Step 2: Esterification of 2-Methylcyclohexanol

- Materials: Solution of 2-methylcyclohexanol from Step 1, acetic acid, esterification catalyst (e.g., p-toluenesulfonic acid).
- Procedure:
 - To a reaction vessel equipped with a reflux water-dividing device and a stirrer, add the 2-methylcyclohexanol solution and the esterification catalyst.
 - Heat the mixture with stirring.
 - Slowly add acetic acid to the reaction mixture.
 - Control the reaction temperature, for instance, between 100-105°C during the initial phase of acetic acid addition, and increasing to 110-115°C, and finally holding at 122-124°C after

the addition is complete.

- After the esterification is complete, the resulting solution is subjected to an alkali wash, followed by a water wash and fractional distillation to purify the **methyl 2-cyclohexylacetate**.

Synthesis via Fischer Esterification of 2-Methylcyclohexanol

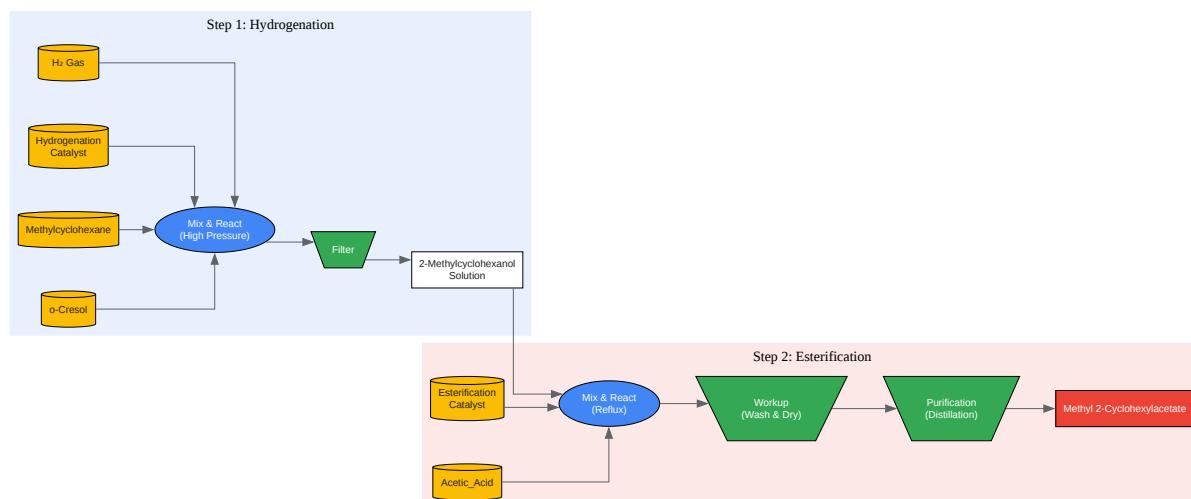
This method is a classic approach for ester synthesis.

- Materials: 2-methylcyclohexanol, acetic acid, acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylcyclohexanol, a molar excess of acetic acid (e.g., 1.2 to 1.5 equivalents), and a catalytic amount of the acid catalyst.
 - Add toluene to the flask.
 - Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
 - Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), water, and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

- The crude **methyl 2-cyclohexylacetate** can be further purified by fractional distillation under reduced pressure.

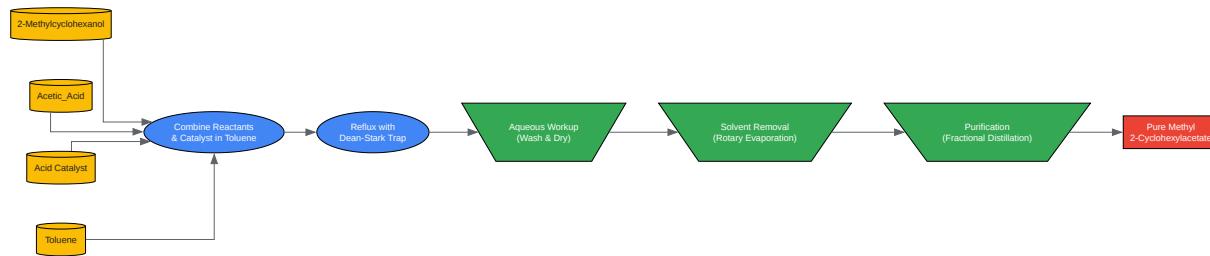
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

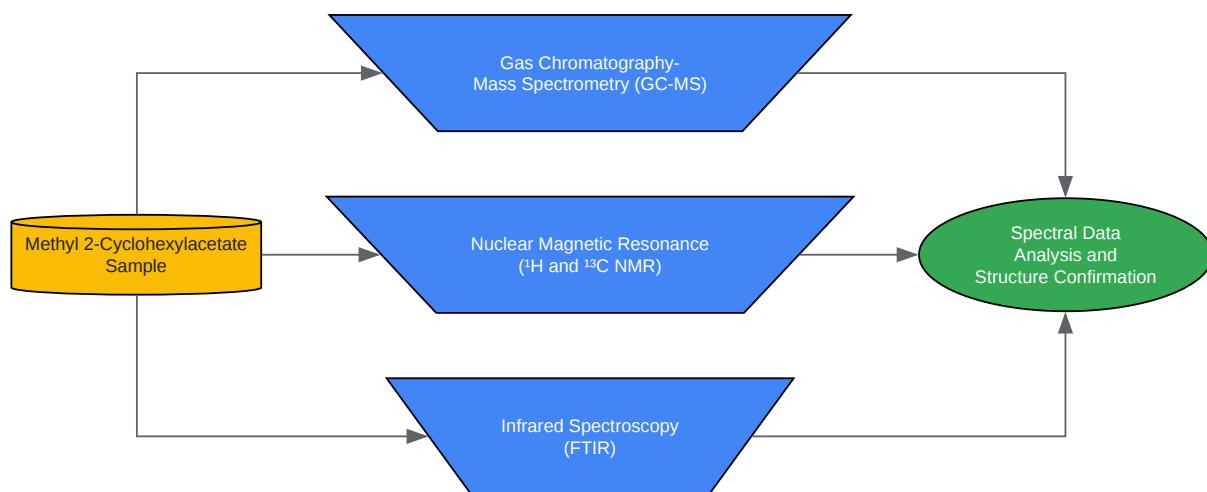


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Caption: Synthesis workflow for **methyl 2-cyclohexylacetate** via hydrogenation and esterification.

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Caption: Workflow for Fischer esterification synthesis of **methyl 2-cyclohexylacetate**.



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Caption: Analytical workflow for the characterization of **methyl 2-cyclohexylacetate**.

Safety and Handling

Methyl 2-cyclohexylacetate is a combustible liquid and may cause skin and serious eye irritation.^[4] Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing. Store in a cool, dry, and well-ventilated place in a tightly closed container. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.^[4] For detailed safety information, consult the Safety Data Sheet (SDS).

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- To cite this document: BenchChem. [Methyl 2-Cyclohexylacetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083980#what-is-methyl-2-cyclohexylacetate]

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